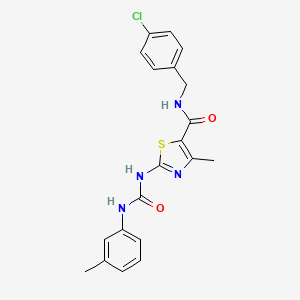

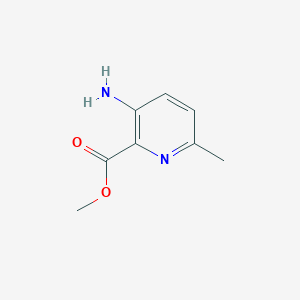

Methyl 3-amino-6-methylpicolinate

Overview

Description

“Methyl 3-amino-6-methylpicolinate” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and is stored in a dark place under an inert atmosphere at room temperature .

Physical And Chemical Properties Analysis

“Methyl 3-amino-6-methylpicolinate” is a solid substance . It is stored in a dark place under an inert atmosphere at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Herbicide Development

Methyl 3-amino-6-methylpicolinate: has been explored for its potential as a synthetic auxin herbicide . Researchers have synthesized novel compounds using its structure as a template, aiming to discover herbicides with potent activity. These compounds have shown promising results in inhibitory activity against plant growth, which could lead to the development of new herbicides for agricultural use.

Pharmaceutical Research

In pharmaceutical research, derivatives of Methyl 3-amino-6-methylpicolinate are being studied for their potential use in drug delivery systems . The microsponge delivery system (MDS), for example, can utilize these compounds for controlled drug release, which may enhance the effectiveness and reduce the side effects of medications.

Material Science

The compound’s derivatives are also relevant in material science, particularly in the synthesis of new materials with specific properties . Research in this field can lead to the development of innovative materials for various industrial applications.

Biochemistry

Methyl 3-amino-6-methylpicolinate plays a role in biochemistry, particularly in the study of methanol and methyl group conversion in acetogenic bacteria . This research is crucial for understanding biochemical production processes and developing bio-based production methods.

Agriculture

In agriculture, amino acids derived from Methyl 3-amino-6-methylpicolinate can be used as environmentally friendly nitrogen fertilizers . These organic molecules promote beneficial microbial activity, soil fertility, and can lead to higher quality yields.

Environmental Science

Nanomaterials synthesized from Methyl 3-amino-6-methylpicolinate could be used for the remediation of environmental pollutants . This application is significant for the development of advanced methods to degrade and monitor various contaminants.

Analytical Chemistry

In analytical chemistry, biosolvents derived from Methyl 3-amino-6-methylpicolinate may be used for extractions of bioactive compounds . This application hints at a broader range of potential analytical uses of biosolvents.

Chemical Synthesis

The compound is involved in chemical synthesis, where it serves as a building block for creating complex molecules . Its derivatives are used in the design and synthesis of novel compounds with potential industrial applications.

Safety and Hazards

“Methyl 3-amino-6-methylpicolinate” should be stored in a dark place under an inert atmosphere at room temperature . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (rinse mouth), P363 (wash contaminated clothing before reuse), and P501 (dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

methyl 3-amino-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOFBHWGJWNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)

![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)

![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2955654.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)

![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2955665.png)